3-(4'-Methoxybenzoyl)benzofuran: Structural Pharmacophore and Synthetic Pathways
3-(4'-Methoxybenzoyl)benzofuran: Structural Pharmacophore and Synthetic Pathways
[1]
Executive Summary
3-(4'-Methoxybenzoyl)benzofuran is a pivotal heterocyclic scaffold in medicinal chemistry, serving a dual role as both a potent tubulin polymerization inhibitor and a critical synthetic intermediate in the manufacturing of antiarrhythmic drugs (e.g., Amiodarone).[1] Its structure—a benzofuran ring linked to a p-anisoyl moiety at the C3 position—mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4), conferring it with significant antimitotic activity.[1]
This technical guide provides a comprehensive analysis of the molecule's structural properties, validated synthetic protocols, and pharmacological mechanisms. It is designed to support researchers in optimizing lead compounds and process chemists in managing impurity profiles during scale-up.[1]
Structural Architecture & Physicochemical Profile[1][2]
The core structure of 3-(4'-Methoxybenzoyl)benzofuran consists of a bicyclic benzofuran system conjugated with a 4-methoxy-substituted phenyl ring via a carbonyl linker.[1] This conjugation creates a rigid, planar system that is essential for its biological activity.
Molecular Descriptors
| Property | Value / Descriptor | Relevance |
| IUPAC Name | (1-Benzofuran-3-yl)(4-methoxyphenyl)methanone | Official nomenclature |
| Molecular Formula | C₁₆H₁₂O₃ | Core stoichiometry |
| Molecular Weight | 252.27 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; indicates good membrane permeability but poor aqueous solubility.[1] |
| H-Bond Acceptors | 3 (Furan O, Carbonyl O, Methoxy O) | Interaction points for tubulin binding (Colchicine site).[1][2][3] |
| H-Bond Donors | 0 | Lack of donors increases blood-brain barrier (BBB) permeability potential.[1] |
| Rotatable Bonds | 2 | Limited flexibility aids in "locking" the active conformation.[1] |
Electronic & Steric Considerations
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The Carbonyl Linker: The C3-carbonyl bond is conjugated with the benzofuran double bond (C2=C3), creating a "push-pull" electronic system.[1] The 4-methoxy group on the phenyl ring acts as an electron-donating group (EDG), increasing the electron density at the carbonyl oxygen, which enhances hydrogen bonding capability with target proteins (e.g., β-tubulin).[1]
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C2-Position Sensitivity: The C2 position is sterically accessible in the unsubstituted molecule.[1] Substitution at C2 (e.g., with a butyl group) drastically alters the metabolic profile and is a key feature of the Amiodarone class of drugs.
Synthetic Architectures
Synthesizing 3-acylbenzofurans requires overcoming the natural reactivity of the benzofuran ring, which favors electrophilic substitution at the C2 position. We present two distinct protocols: the Regioselective Nitrile Route (for the unsubstituted core) and the Friedel-Crafts Acylation (for C2-blocked analogs).[1]
Workflow Visualization: Synthetic Pathways
Figure 1: Comparative synthetic routes. The Grignard route (top) is preferred for the unsubstituted scaffold to avoid C2-acylation byproducts.[1]
Protocol A: Grignard Addition to Nitriles (Primary Route)
This method is authoritative for generating the unsubstituted C3-acyl core, avoiding the C2/C3 isomer mixtures common in direct Friedel-Crafts acylation.[1]
Reagents:
-
3-Cyanobenzofuran (1.0 eq)[1]
-
4-Methoxyphenylmagnesium bromide (1.2 eq, prepared from 4-iodoanisole)[1]
-
Diethyl ether (anhydrous)[1]
-
Sulfuric acid (10% aqueous)[1]
Step-by-Step Methodology:
-
Grignard Preparation: In a flame-dried 3-neck flask under Argon, react 4-iodoanisole (31.0 g, 0.13 mol) with magnesium turnings (4.27 g, 0.14 mol) in anhydrous ether (50 mL) to generate the Grignard reagent. Initiate with a crystal of iodine if necessary.[1]
-
Addition: Cool the Grignard solution to 0°C. Add a solution of 3-cyanobenzofuran (10.0 g, 0.07 mol) in ether (150 mL) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 17 hours. The solution will turn turbid as the ketimine salt precipitates.[1]
-
Hydrolysis: Quench cautiously with water (30 mL), followed by 10% H₂SO₂ (60 mL). Heat at reflux for 2 hours to hydrolyze the ketimine to the ketone.
-
Workup: Extract with chloroform (3 x 100 mL). Wash the organic layer with NaHCO₃ (sat.) and brine.[1] Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from hexane-benzene or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
Protocol B: Friedel-Crafts Acylation (Industrial Relevance)
Note: This route is standard when the C2 position is blocked (e.g., in Amiodarone synthesis).[1]
Method: React 2-butylbenzofuran with p-anisoyl chloride in the presence of SnCl₄ or AlCl₃ in dichloromethane. Outcome: Exclusive C3 acylation occurs because C2 is occupied.[1] This yields 2-butyl-3-(4'-methoxybenzoyl)benzofuran (CAS 83790-87-8), a key impurity monitored in Amiodarone production [2].[1]
Pharmacological Potential[1][3][4][5][6]
The 3-aroylbenzofuran scaffold is a validated pharmacophore for tubulin polymerization inhibition .[1] It functions as a bioisostere of the natural product Combretastatin A-4 (CA-4).[1]
Mechanism of Action: Microtubule Destabilization
The molecule binds to the Colchicine Binding Site located at the interface of α- and β-tubulin heterodimers.[1] The 4-methoxybenzoyl moiety mimics the B-ring of colchicine, while the benzofuran system mimics the A-ring.[1]
Signaling Cascade:
-
Binding: Ligand occupies the colchicine pocket of β-tubulin.[1]
-
Inhibition: Prevents the "curved-to-straight" conformational change required for microtubule assembly.[1]
-
Arrest: Microtubule dynamics are suppressed, leading to G2/M cell cycle arrest.[2][3]
-
Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation.[1]
Pathway Visualization
Figure 2: Pharmacological cascade. The compound disrupts tubulin dynamics, leading to apoptotic cell death.[2][3]
Structure-Activity Relationship (SAR) Insights
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4'-Methoxy Group: Essential.[1] Removal or replacement with electron-withdrawing groups (e.g., -NO₂) significantly reduces binding affinity.[1]
-
C2-Substitution:
Experimental Validation: Tubulin Polymerization Assay
To verify the biological activity of the synthesized compound, the following fluorescence-based assay is recommended.
Materials:
-
Purified Tubulin (>99% from bovine brain)[1]
-
GTP (Guantiosine triphosphate)[1]
-
DAPI (4',6-diamidino-2-phenylindole) as a fluorescence reporter.[1]
Protocol:
-
Preparation: Dilute purified tubulin to 10 µM in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP.
-
Treatment: Add 3-(4'-Methoxybenzoyl)benzofuran (dissolved in DMSO) at varying concentrations (0.1 µM – 50 µM). Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine, 5 µM).[1]
-
Incubation: Transfer mixture to a 96-well plate pre-warmed to 37°C.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes using a microplate reader.
-
Data Analysis: Plot fluorescence vs. time.
-
Interpretation: A reduction in the Vmax (slope of the growth phase) and the final plateau height compared to control indicates inhibition of polymerization.
-
References
-
PrepChem. "Synthesis of 3-(4'-methoxybenzoyl)benzofuran."[1] PrepChem.com.[1] Accessed October 2023.[1] Link
-
Ambeed. "2-Butyl-3-(4-methoxybenzoyl)benzofuran (Amiodarone Impurity)." Ambeed.com.[1] Accessed October 2023.[1] Link
-
Flynn, B. L., et al. "Discovery of 2-amino-3-aroylbenzofurans as potent tubulin polymerization inhibitors."[1] Journal of Medicinal Chemistry. Accessed via NIH PubMed.[1] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 228261." PubChem. Accessed October 2023.[1] Link[1]
Sources
- 1. (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | C20H20O3 | CID 3019323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
